molecular formula C15H9NO4S B8757261 1,4-Benzenedicarboxylic acid, 2-(2-benzothiazolyl)- CAS No. 105219-07-6

1,4-Benzenedicarboxylic acid, 2-(2-benzothiazolyl)-

Cat. No. B8757261
Key on ui cas rn: 105219-07-6
M. Wt: 299.3 g/mol
InChI Key: DGXLWTWFCBNANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04835246

Procedure details

4,6-Diamino-1,3-benzenediol dihydrochloride (2.1279 g, 10.0 mmol), 2-benzothiazole terephthalic acid (2.9891 g, 10.0 mmol) and 9.96 g of polyphosphoric acid (77% P2O5) were placed in a resin flask equipped with a mechanical stirrer, nitrogen inlet/outlet tubes, a vacuum connector and a side opening on the resin flask. The solution was heated at 90° C. in vacuo for 20 hours for dehydrochlorination. The reaction mixture was cooled to 50° C., then 6.04 g of P2O5 was added, in vacuo, thereby raising the polymer concentration to 18%. After adding the P2O5, heating was resumed. The mixture was heated at 174° C. for 16 hours, then at 190° C. for 24 hours. Work-up, as in the preceeding Example, gave 3.2 g of polymer with [N]=4.1 dl/g, methanesulfonic acid at 30° C.
Name
4,6-Diamino-1,3-benzenediol dihydrochloride
Quantity
2.1279 g
Type
reactant
Reaction Step One
Quantity
2.9891 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
9.96 g
Type
reactant
Reaction Step One
Name
Quantity
6.04 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([OH:11])=[CH:6][C:5]=1[OH:12].S1C2C=CC=CC=2N=C1C1C(C(O)=O)=CC=C(C(O)=O)C=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[NH2:3][C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([OH:11])=[CH:6][C:5]=1[OH:12] |f:0.1.2|

Inputs

Step One
Name
4,6-Diamino-1,3-benzenediol dihydrochloride
Quantity
2.1279 g
Type
reactant
Smiles
Cl.Cl.NC1=C(C=C(C(=C1)N)O)O
Name
Quantity
2.9891 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)C2=CC(=CC=C2C(=O)O)C(=O)O
Name
polyphosphoric acid
Quantity
9.96 g
Type
reactant
Smiles
Step Two
Name
Quantity
6.04 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, nitrogen inlet/outlet tubes
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
raising
CONCENTRATION
Type
CONCENTRATION
Details
the polymer concentration to 18%
ADDITION
Type
ADDITION
Details
After adding the P2O5
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 174° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
at 30° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC1=C(C=C(C(=C1)N)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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